molecular formula C13H9ClN2O2 B11854027 (E)-2-chloro-5-(4-nitrostyryl)pyridine

(E)-2-chloro-5-(4-nitrostyryl)pyridine

Cat. No.: B11854027
M. Wt: 260.67 g/mol
InChI Key: DNHVFKKPWZTKCO-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-chloro-5-(4-nitrostyryl)pyridine is an organic compound with the molecular formula C13H9ClN2O2 It is characterized by the presence of a pyridine ring substituted with a chloro group and a nitrostyryl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-chloro-5-(4-nitrostyryl)pyridine typically involves the reaction of 2-chloro-5-bromopyridine with 4-nitrostyrene under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide. The reaction mixture is heated to promote the coupling reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent production and quality control.

Chemical Reactions Analysis

Types of Reactions

(E)-2-chloro-5-(4-nitrostyryl)pyridine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(E)-2-chloro-5-(4-nitrostyryl)pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-2-chloro-5-(4-nitrostyryl)pyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can participate in substitution reactions, modifying the compound’s activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5-(4-nitrophenyl)pyridine
  • 2-chloro-5-(4-aminostyryl)pyridine
  • 2-chloro-5-(4-methylstyryl)pyridine

Uniqueness

(E)-2-chloro-5-(4-nitrostyryl)pyridine is unique due to the presence of both a chloro and a nitrostyryl group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H9ClN2O2

Molecular Weight

260.67 g/mol

IUPAC Name

2-chloro-5-[(E)-2-(4-nitrophenyl)ethenyl]pyridine

InChI

InChI=1S/C13H9ClN2O2/c14-13-8-5-11(9-15-13)2-1-10-3-6-12(7-4-10)16(17)18/h1-9H/b2-1+

InChI Key

DNHVFKKPWZTKCO-OWOJBTEDSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CN=C(C=C2)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C=CC2=CN=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.